molecular formula C17H17N3O4S B2910435 N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286711-59-8

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2910435
CAS No.: 1286711-59-8
M. Wt: 359.4
InChI Key: GWEUDHWTFNVTLF-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is an organic compound with a complex structure that includes a cyclopentyl group, a pyrrole ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2,5-dimethoxyphenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide include:

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-22-12-5-6-13(23-2)11(8-12)10-18-15(21)9-16-19-20-17(24-16)14-4-3-7-25-14/h3-8H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEUDHWTFNVTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)CC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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